molecular formula C30H23O4P B6331308 Bis(para-biphenyl)phenyl phosphate (DBP);  98% CAS No. 17270-00-7

Bis(para-biphenyl)phenyl phosphate (DBP); 98%

Cat. No. B6331308
CAS RN: 17270-00-7
M. Wt: 478.5 g/mol
InChI Key: DEKWSNGEGWMFGN-UHFFFAOYSA-N
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Description

Bis(para-biphenyl)phenyl phosphate (DBP) is a synthetic compound derived from biphenyl and para-biphenyl. It is a colorless, crystalline solid with a melting point of 158-160 °C and a boiling point of 235-237 °C. DBP has a high solubility in organic solvents such as benzene and toluene. DBP is used in a variety of industrial and scientific applications, including as an additive in plastics, adhesives, and lubricants. It is also used in the synthesis of various organic compounds, including polymersization catalysts, corrosion inhibitors, and pharmaceuticals.

Mechanism of Action

Bis(para-biphenyl)phenyl phosphate (DBP); 98% has a number of different mechanisms of action. It acts as a catalyst in the synthesis of polymers, and it can also act as a stabilizing agent in the production of polymers. In addition, Bis(para-biphenyl)phenyl phosphate (DBP); 98% can act as a solvent in the production of polymers. It can also act as a corrosion inhibitor in the production of polymers.
Biochemical and Physiological Effects
Bis(para-biphenyl)phenyl phosphate (DBP); 98% has a number of biochemical and physiological effects. It is known to have an inhibitory effect on the activity of enzymes involved in the synthesis of polymers. It has also been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, Bis(para-biphenyl)phenyl phosphate (DBP); 98% has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of proteins.

Advantages and Limitations for Lab Experiments

The use of Bis(para-biphenyl)phenyl phosphate (DBP); 98% in laboratory experiments has several advantages. It is a stable compound, and it is relatively inexpensive to purchase. In addition, it is easy to handle and store, and it is not toxic or hazardous. The main limitation of using Bis(para-biphenyl)phenyl phosphate (DBP); 98% in laboratory experiments is that it is not a very efficient catalyst, and it can be difficult to control the reaction conditions.

Future Directions

The use of Bis(para-biphenyl)phenyl phosphate (DBP); 98% in laboratory experiments is likely to increase in the future. It is a relatively inexpensive and stable compound, and it has a wide range of applications in scientific research. It is also being studied for its potential use in the synthesis of polymers and other organic compounds. In addition, further research is needed to better understand the biochemical and physiological effects of Bis(para-biphenyl)phenyl phosphate (DBP); 98%. Finally, further research is needed to develop more efficient methods for the synthesis of Bis(para-biphenyl)phenyl phosphate (DBP); 98%.

Synthesis Methods

Bis(para-biphenyl)phenyl phosphate (DBP); 98% is synthesized through a process known as the Williamson ether synthesis. In this process, a phenol is reacted with an alkyl halide to form an ether. The reaction is catalyzed by a strong base, such as sodium or potassium hydroxide. The reaction produces a product with a high degree of purity.

Scientific Research Applications

Bis(para-biphenyl)phenyl phosphate (DBP); 98% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, including polymersization catalysts, corrosion inhibitors, and pharmaceuticals. It is also used in the synthesis of polymers, such as polyurethanes and polycarbonates. Bis(para-biphenyl)phenyl phosphate (DBP); 98% is also used as a stabilizer in the synthesis of polymers and as a solvent in the production of polymers.

properties

IUPAC Name

phenyl bis(4-phenylphenyl) phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23O4P/c31-35(32-28-14-8-3-9-15-28,33-29-20-16-26(17-21-29)24-10-4-1-5-11-24)34-30-22-18-27(19-23-30)25-12-6-2-7-13-25/h1-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKWSNGEGWMFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl bis(4-phenylphenyl) phosphate

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